6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Overview

Description

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO4 and its molecular weight is 226.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, also known by its CAS number 1366396-34-0, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties.

Chemical Structure and Properties

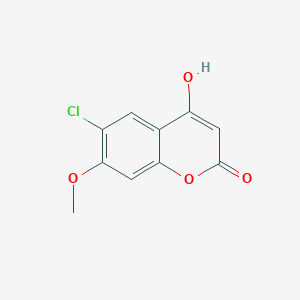

The compound's structure features a coumarin backbone with specific substitutions that enhance its biological properties. The presence of the chloro, hydroxy, and methoxy groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The compound has been evaluated against various pathogens:

The structure-activity relationship (SAR) studies indicate that modifications on the coumarin scaffold can lead to enhanced antimicrobial efficacy. Compounds with electron-donating groups showed significantly higher potency against Gram-positive bacteria.

Antiproliferative Effects

The antiproliferative effects of this compound have been assessed on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 35 | |

| MCF-7 (breast cancer) | 33 | |

| HepG2 (liver cancer) | 25 | |

| SW620 (colorectal cancer) | 35 |

These findings suggest that the compound exhibits moderate cytostatic activity, making it a candidate for further development in cancer therapeutics.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, with low nanomolar affinity, while being inactive towards hCA I and hCA II at concentrations up to 10 µM .

- Induction of Apoptosis : Studies suggest that coumarins can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.

Case Studies

Several case studies have documented the effects of coumarin derivatives in clinical settings:

- A study on a series of coumarin derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria, providing insights into their potential use in treating infections caused by MRSA .

- Clinical trials involving related compounds have shown promising results in reducing tumor growth in animal models, suggesting a pathway for future human trials .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Coumarin derivatives, including 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage associated with various diseases .

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells through the activation of specific signaling pathways . The following table summarizes its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| HeLa | 12.8 | Inhibition of cell proliferation |

| A549 | 10.5 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticidal Activity

Research indicates that coumarin derivatives possess pesticidal properties. This compound has shown effectiveness against various pests, making it a potential candidate for developing environmentally friendly pesticides .

Plant Growth Regulation

In addition to its pesticidal effects, this compound has been studied for its role as a plant growth regulator. It can enhance seed germination and root development in certain plant species, which is beneficial for agricultural productivity .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. This application is particularly relevant in the development of biodegradable plastics .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Pesticidal Efficacy : Another research project focused on the use of this compound as a natural pesticide. Field trials demonstrated a significant reduction in pest populations when crops were treated with formulations containing the coumarin derivative .

- Biodegradable Plastics Development : A recent study investigated the use of this compound in creating biodegradable plastic composites. The findings showed improved mechanical strength and degradation rates compared to traditional plastics .

Properties

IUPAC Name |

6-chloro-4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c1-14-9-4-8-5(2-6(9)11)7(12)3-10(13)15-8/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLNQUFCJQTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.